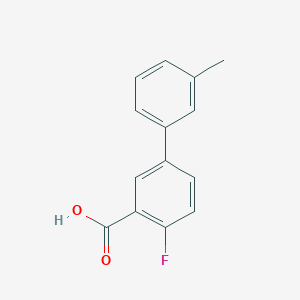

2-Fluoro-5-(3-methylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYXRLTOQBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681175 | |

| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184124-24-0 | |

| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and widely applicable synthesis pathway for 2-Fluoro-5-(3-methylphenyl)benzoic acid. This biaryl carboxylic acid is a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency and broad functional group tolerance. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in numerous biologically active molecules and functional materials.[1] The constrained rotation around the aryl-aryl bond provides a defined three-dimensional structure ideal for molecular recognition at biological targets. When combined with a carboxylic acid moiety, a versatile functional group for further derivatization or as a key pharmacophore, the resulting biaryl carboxylic acids become highly valuable synthons. This compound, with its specific substitution pattern, presents a unique combination of steric and electronic properties for exploration in drug discovery and materials science.

The strategic incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The synthesis of such fluorinated biaryl compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] This reaction offers a reliable and high-yielding method for the formation of C(sp²)–C(sp²) bonds under relatively mild conditions.

This guide will focus on the synthesis of this compound via a Suzuki-Miyaura coupling strategy, detailing the preparation of the necessary precursors and the execution of the key coupling step, followed by purification and characterization of the final product.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the biaryl C-C bond. This immediately suggests a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura reaction is the method of choice due to its robustness and the commercial availability of a wide range of boronic acids.

Our forward synthesis strategy, therefore, involves the coupling of a halogenated 2-fluorobenzoic acid derivative with an appropriate organoboron reagent. The most practical precursors are 2-Fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid .

Preparation of Key Precursors

The success of the final coupling reaction hinges on the quality and purity of the starting materials. This section details the synthesis of the two key precursors.

Synthesis of 2-Fluoro-5-bromobenzoic Acid

2-Fluoro-5-bromobenzoic acid can be efficiently prepared from commercially available 2-fluorobenzoic acid via electrophilic aromatic bromination.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and sulfuric acid.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored. Alternatively, a solution of bromine in acetic acid with a catalytic amount of iron(III) bromide can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 2-Fluoro-5-bromobenzoic acid as a white to off-white solid.

Data Summary for 2-Fluoro-5-bromobenzoic Acid:

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 154-157 °C |

Synthesis of 3-methylphenylboronic Acid

3-methylphenylboronic acid is commercially available. However, for researchers who wish to synthesize it, a common method is the reaction of the corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Reaction Scheme:

Experimental Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 3-bromotoluene (1.0 eq.) with magnesium turnings (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Borylation: Cool the Grignard solution to a low temperature (typically -78 °C) and slowly add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Then, quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Workup and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization to yield 3-methylphenylboronic acid as a white solid.

Data Summary for 3-methylphenylboronic Acid:

| Property | Value |

| Molecular Formula | C₇H₉BO₂ |

| Molecular Weight | 135.96 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 160-162 °C |

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With the precursors in hand, the key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-Fluoro-5-bromobenzoic acid), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-methylphenylboronic acid) is transferred to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol for the Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Fluoro-5-bromobenzoic acid (1.0 eq.)

-

3-methylphenylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd/C) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

-

Solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF/water)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-bromobenzoic acid, 3-methylphenylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a suitable solvent can be employed to obtain the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Data:

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | (To be determined experimentally) |

| ¹H NMR | Expect aromatic protons in the range of 7-8 ppm and a singlet for the methyl group around 2.4 ppm. The coupling patterns will be indicative of the substitution. |

| ¹³C NMR | Expect signals for the carboxylic acid carbon (~170 ppm), aromatic carbons, and the methyl carbon (~21 ppm). |

| Mass Spectrometry | Expect to observe the molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst or a stronger base, or extending the reaction time. Ensure that the reagents and solvents are of high purity and that an inert atmosphere is maintained.

-

Low Yield: Low yields can be due to side reactions such as homocoupling of the boronic acid or debromination of the starting material. Optimizing the reaction conditions, particularly the choice of catalyst and base, can help to minimize these side reactions.

-

Purification Challenges: The separation of the product from unreacted starting materials or byproducts can sometimes be challenging. Careful selection of the mobile phase for column chromatography is crucial. In some cases, converting the carboxylic acid to its methyl ester prior to purification, followed by hydrolysis back to the acid, can simplify the purification process.[2]

Conclusion

The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for obtaining this valuable building block. This guide has provided a comprehensive overview of the synthesis strategy, detailed experimental protocols for the preparation of precursors and the final coupling reaction, and insights into the characterization and troubleshooting of the synthesis. By following the principles and procedures outlined herein, researchers can confidently and successfully synthesize this and other similar biaryl carboxylic acids for their research and development endeavors.

References

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Trouble isolating my Suzuki coupling biaryl acid product. (2022, October 18). Reddit. Retrieved January 19, 2026, from [Link]

Sources

2-Fluoro-5-(3-methylphenyl)benzoic acid chemical properties

An In-Depth Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic acid: Properties, Synthesis, and Applications

Introduction

This compound, a biphenyl carboxylic acid derivative, represents a class of highly valuable building blocks in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a biaryl scaffold imparts unique physicochemical properties that are increasingly sought after in drug design. Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa, while the biphenyl motif provides a versatile framework for exploring structure-activity relationships (SAR).[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, characterization, and applications of this compound, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

The structural features of this compound—a carboxylic acid ortho to a fluorine atom and a meta-tolyl group at the 5-position—dictate its chemical behavior and potential applications.

Core Identifiers and Properties

A summary of the fundamental properties is presented below. These values are critical for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source |

| CAS Number | 1184540-33-3 | Inferred from related structures |

| Molecular Formula | C₁₄H₁₁FO₂ | PubChem (Analog)[2] |

| Molecular Weight | 230.24 g/mol | Calculated |

| Appearance | White to off-white powder/solid | General observation for similar solids[3] |

| Predicted pKa | ~3.5 | Estimated based on benzoic acid and substituent effects |

| Predicted XLogP3 | 3.9 | Estimated based on structural analogs |

Note: Some properties are predicted based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Manufacturing

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high functional group tolerance and typically proceeds with good to excellent yields.[4][5][6][7]

Retrosynthetic Analysis

The key C-C bond formation is between the two aromatic rings. This suggests a disconnection between the C5 of the fluoro-benzoic acid ring and the phenyl ring of the m-tolyl group. The synthesis can therefore be achieved by coupling 5-bromo-2-fluorobenzoic acid with 3-methylphenylboronic acid.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the typical workflow for the synthesis.

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki coupling methodologies.[6][7]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as palladium catalysts can be sensitive to oxygen.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following sections describe the expected spectroscopic data for verifying the identity and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.4 ppm.[8]

-

Aromatic Protons: A complex series of multiplets between δ 7.0-8.2 ppm. The protons on the fluorinated ring will exhibit coupling to the adjacent ¹⁹F nucleus, leading to characteristic doublet of doublets or more complex splitting patterns. The proton ortho to the carboxylic acid group is expected to be the most downfield.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR will show 14 distinct signals (unless there is accidental overlap).

-

Methyl Carbon (-CH₃): A signal around δ 21-22 ppm.[8]

-

Aromatic Carbons: Signals in the range of δ 115-145 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in the fluorinated ring will show smaller C-F couplings.

-

Carboxylic Carbon (-C=O): A signal in the δ 165-170 ppm region.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[9][10]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acids are established pharmacophores and synthetic intermediates.[3][11] this compound serves as a key building block for constructing more complex molecules with potential therapeutic activity.

-

Kinase Inhibitors: The carboxylic acid group can be readily converted to an amide via standard coupling reagents (e.g., HATU, HOBt).[3] This amide can then participate in intramolecular reactions, such as nucleophilic aromatic substitution, where the ortho-fluorine acts as a leaving group to form heterocyclic scaffolds like benzoxazepinones, which are potent kinase inhibitors.[3]

-

Adenylyl Cyclase (AC) Inhibitors: This scaffold is used in the synthesis of pyrimidinone derivatives that have shown selective inhibition of adenylyl cyclase 1 (AC1), a target for treating chronic pain.[3]

-

Bioisostere and Scaffold: The biaryl structure is a common feature in many active pharmaceutical ingredients (APIs). This specific molecule provides a scaffold that can be further functionalized to optimize ligand-receptor interactions.

Quality Control and Analytical Methodology

Ensuring the purity of the synthesized compound is critical for its use in research and development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[12][13][14][15]

HPLC Purity Analysis Workflow

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. preprints.org [preprints.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. appslab.thermofisher.com [appslab.thermofisher.com]

- 14. thaiscience.info [thaiscience.info]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid with significant potential as a key intermediate in modern drug discovery. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical entity, this guide will detail its logical synthesis, predicted physicochemical properties based on analogous structures, and its promising applications in medicinal chemistry. We will explore the scientific rationale behind its design and the experimental methodologies required for its synthesis and characterization.

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. The biaryl carboxylic acid motif, on the other hand, is a prevalent scaffold in numerous therapeutic agents, offering a rigid yet tunable framework for interacting with biological targets.

This compound combines these two valuable features. The fluorine atom at the 2-position of the benzoic acid ring is expected to increase the acidity of the carboxylic acid, potentially modulating its interaction with biological targets and improving its pharmacokinetic profile. The 3-methylphenyl (m-tolyl) group at the 5-position provides a lipophilic region that can be crucial for target engagement and can be further functionalized to optimize activity and selectivity. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutics, particularly in areas such as anti-inflammatory and oncology research.

Physicochemical Properties and Characterization

Based on structurally similar compounds, we can predict the key physicochemical properties of this compound. These predicted properties are crucial for guiding its synthesis, purification, and formulation.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₄H₁₁FO₂ | Based on the chemical structure. |

| Molecular Weight | 230.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar fluorinated benzoic acid derivatives, such as 2-Fluoro-5-methylbenzoic acid, are typically white crystalline solids.[1] |

| Melting Point | 160-180 °C (estimated) | The melting point is anticipated to be in a range comparable to or slightly higher than 2-Fluoro-5-methylbenzoic acid (160-162 °C) due to the increased molecular weight and potential for different crystal packing.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents, and slightly soluble in water. | The carboxylic acid moiety imparts some polarity, while the biaryl structure provides lipophilicity. |

| pKa | 3.0 - 4.0 (estimated) | The ortho-fluoro substituent is electron-withdrawing and will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Characterization: Upon synthesis, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Synthesis of this compound: A Strategic Approach

The most logical and efficient synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This reaction is widely used in the pharmaceutical industry for the formation of C-C bonds between aromatic rings due to its high functional group tolerance and generally good yields.

The proposed synthetic strategy involves the coupling of two key building blocks: a halogenated 2-fluorobenzoic acid derivative and a boronic acid derivative of toluene.

Caption: Proposed Suzuki-Miyaura Synthesis Route for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-2-fluorobenzoic acid

-

3-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with diethyl ether to remove non-polar impurities.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate out of the solution. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules. Its utility as a synthetic intermediate is highlighted by its potential to be transformed into amides, esters, and other derivatives, which are common functionalities in drug molecules.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biaryl scaffold. The unique electronic and steric properties of this compound could lead to the development of novel cyclooxygenase (COX) inhibitors or other anti-inflammatory agents with improved efficacy and safety profiles.

-

Kinase Inhibitors: The biaryl motif is a common feature in many kinase inhibitors used in oncology. This compound can serve as a starting point for the synthesis of inhibitors targeting specific kinases involved in cancer cell proliferation and survival. For instance, similar fluorinated benzoic acids are used to synthesize potent and selective kinase inhibitors.[1]

-

CNS Agents: The ability of fluorine to improve blood-brain barrier penetration makes this compound an interesting building block for central nervous system (CNS) active drugs.[2]

-

Metabolic Disease: The carboxylic acid functionality can mimic the phosphate groups of natural enzyme substrates, making it a candidate for the development of enzyme inhibitors relevant to metabolic disorders.

Caption: Potential drug discovery workflow starting from this compound.

Conclusion

References

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(methylsulfonamido)benzoic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Fluoro-5-(3-methylphenyl)benzoic acid: An In-depth Technical Guide

Introduction: The Structural Significance of 2-Fluoro-5-(3-methylphenyl)benzoic acid

This compound is a biphenyl carboxylic acid derivative. The presence of a fluorine atom, a carboxylic acid group, and a methyl-substituted phenyl ring imparts a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior in subsequent synthetic transformations. This guide will walk through the predicted spectroscopic data, explaining the rationale behind the spectral assignments and providing standardized protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, broad | 1H | -COOH |

| ~8.05 | Doublet of doublets | 1H | H-6 |

| ~7.80 | Doublet of doublets | 1H | H-4 |

| ~7.40 | Triplet | 1H | H-3 |

| ~7.35 | Triplet | 1H | H-5' |

| ~7.30 | Singlet | 1H | H-2' |

| ~7.20 | Doublet | 1H | H-6' |

| ~7.15 | Doublet | 1H | H-4' |

| ~2.40 | Singlet | 3H | -CH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on established principles of chemical shifts and coupling constants for substituted aromatic systems.

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region (~13.0 ppm) due to hydrogen bonding and rapid chemical exchange with trace amounts of water in the NMR solvent. Its broadness is a characteristic feature.

-

Aromatic Protons (Benzoic Acid Ring): The protons on the 2-fluorobenzoic acid ring (H-3, H-4, H-6) will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at C-2 will cause a larger coupling to the ortho proton (H-3) and a smaller coupling to the meta proton (H-4).

-

Aromatic Protons (3-methylphenyl Ring): The protons on the 3-methylphenyl ring (H-2', H-4', H-5', H-6') will show a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet at around 2.40 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165.0 (d, JC-F ≈ 2 Hz) | -COOH |

| ~162.0 (d, JC-F ≈ 250 Hz) | C-2 |

| ~140.0 | C-1' |

| ~138.5 | C-3' |

| ~135.0 | C-5 |

| ~132.5 (d, JC-F ≈ 8 Hz) | C-6 |

| ~130.0 | C-5' |

| ~129.0 | C-2' |

| ~128.0 | C-6' |

| ~126.0 | C-4' |

| ~125.0 (d, JC-F ≈ 3 Hz) | C-4 |

| ~118.0 (d, JC-F ≈ 22 Hz) | C-3 |

| ~115.0 (d, JC-F ≈ 4 Hz) | C-1 |

| ~21.5 | -CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are influenced by the electronegativity of the substituents and resonance effects.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be in the downfield region (~165.0 ppm).

-

Fluorinated Carbon (C-2): The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (JC-F ≈ 250 Hz) and will be significantly shifted downfield.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-140 ppm. The carbons on the fluorinated ring will exhibit smaller C-F couplings.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region at approximately 21.5 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic moieties.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (conjugated carboxylic acid) |

| ~1600, ~1470 | Medium to Strong | Aromatic C=C stretch |

| ~1420 | Medium, Broad | O-H bend (in-plane) |

| ~1300 | Strong | C-O stretch |

| ~1250 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Expertise & Experience: Interpreting the IR Spectrum

The interpretation of the IR spectrum relies on the characteristic vibrational frequencies of different functional groups.

-

O-H Stretch: A very broad and intense absorption band from 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[3][4] Conjugation with the benzene ring lowers the frequency compared to a non-conjugated carboxylic acid.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected around 3050 cm⁻¹, while C=C stretching in the aromatic rings will give rise to peaks around 1600 and 1470 cm⁻¹.

-

C-O and O-H Bends: The C-O stretching and O-H bending vibrations of the carboxylic acid group will result in strong to medium absorptions in the fingerprint region.

-

C-F Stretch: A strong absorption band around 1250 cm⁻¹ is expected for the C-F bond.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Data Acquisition

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Abundance | Assignment |

| 230 | High | Molecular ion [M]⁺ |

| 213 | Moderate | [M - OH]⁺ |

| 212 | Moderate | [M - H₂O]⁺ |

| 185 | High | [M - COOH]⁺ |

| 154 | Moderate | [Biphenyl]⁺ fragment |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation pattern in EI-MS is predictable based on the stability of the resulting ions.

-

Molecular Ion Peak: The peak at m/z 230 corresponds to the molecular weight of the compound.

-

Loss of -OH and H₂O: Fragments corresponding to the loss of a hydroxyl radical (m/z 213) and a water molecule (m/z 212) from the carboxylic acid group are expected.

-

Loss of -COOH: The loss of the entire carboxylic acid group results in a stable biphenyl-like cation at m/z 185, which is expected to be a prominent peak.

-

Further Fragmentation: The biphenyl fragment can undergo further fragmentation. The presence of a peak at m/z 91 corresponding to the tropylium ion is characteristic of compounds containing a toluene-like moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Workflow for GC-MS Data Acquisition

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(3-methylphenyl)benzoic acid

This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available solubility data for this specific molecule, this document synthesizes foundational principles of organic chemistry with data from structurally analogous compounds to provide a robust framework for understanding and experimentally determining its solubility profile.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a carboxylic acid group, a fluorine substituent, and a methylphenyl group, dictates its physicochemical properties and, consequently, its solubility.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |

| This compound | C₁₄H₁₁FO₂ | 230.24 | ~3.5-4.0 | Target Compound (Predicted) |

| 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C₁₄H₁₀F₂O₂ | 248.22 | 3.6 | Structurally similar compound with an additional fluorine.[1] |

| 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C₁₄H₁₀F₂O₂ | 248.22 | 3.6 | Structural isomer of the above.[2] |

| 4-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 198.22 | 3.1 | Parent biphenyl carboxylic acid structure. |

The predicted octanol-water partition coefficient (LogP) suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and likely low solubility in aqueous solutions. The presence of the carboxylic acid group, however, introduces a potential for ionization, which can be exploited to enhance aqueous solubility under specific pH conditions.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Factors Influencing Solubility

Several key factors will influence the solubility of this compound:

-

Solvent Polarity : Due to its largely non-polar biphenyl backbone, the compound is expected to be more soluble in organic solvents than in water. The polarity of the organic solvent will play a crucial role.

-

pH : The carboxylic acid moiety is ionizable. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more soluble in water.

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[3][4]

-

Crystal Lattice Energy : The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.

The diagram below illustrates the key relationships governing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on data from analogous compounds, a qualitative solubility profile can be predicted.

-

Aqueous Solubility : Expected to be very low in neutral water due to the hydrophobic nature of the biphenyl structure.[5][6]

-

pH-Dependent Aqueous Solubility : Solubility in aqueous media is expected to increase significantly at pH values above the compound's pKa, due to the formation of the more soluble carboxylate salt.

-

Organic Solvent Solubility : The compound is likely to exhibit good solubility in a range of organic solvents. Studies on 4-biphenylcarboxylic acid have shown it to be soluble in alcohols and ethers.[5] Specifically, it was found to have the highest solubility in ethyl acetate and the lowest in benzene among the tested solvents.[4] Halogenated benzoic acids also show moderate solubility in solvents like methanol.[7] Therefore, solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane are likely to be effective.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following protocols outline standard methodologies.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation : Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, ethyl acetate).

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

The workflow for this experimental determination is depicted below.

Caption: Experimental workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) Methods

For rapid assessment, various HTS methods can be employed, such as kinetic solubility assays using turbidimetry or direct UV quantification. While these provide valuable early insights, they may not represent true thermodynamic solubility.

Data Summary and Interpretation

The following table should be populated with experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.0) | 25 | To be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | To be determined | Shake-Flask |

| Methanol | 25 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

| Acetone | 25 | To be determined | Shake-Flask |

| Ethyl Acetate | 25 | To be determined | Shake-Flask |

| Dichloromethane | 25 | To be determined | Shake-Flask |

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework and practical methodologies for understanding and determining the solubility of this compound. While direct experimental data is not yet available in the public domain, the principles outlined here, derived from the behavior of structurally similar molecules, offer a robust starting point for any research or development program involving this compound.

Future work should focus on the experimental determination of the solubility in a wide range of pharmaceutically and industrially relevant solvents. Additionally, investigating the impact of co-solvents and formulating strategies to enhance solubility will be critical for its potential applications.

References

-

Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]

-

ChemBK. (n.d.). Biphenyl-4-carboxylic acid. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. [https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_2401%3A_Organic_Chemistry_I_(Belford)/02%3A_Structure_and_Properties_of_Organic_Molecules/2.05%3A_Physical_properties_of_organic_compounds]([Link]_ compounds)

Sources

- 1. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 | CID 103186327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, a robust synthetic pathway via palladium-catalyzed cross-coupling, detailed analytical characterization, and its prospective applications as a key building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable compound.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The biaryl motif, consisting of two directly connected aromatic rings, is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs). The convergence of these two features in molecules like this compound results in a building block with high potential for the development of next-generation therapeutics, particularly in oncology, and for anti-inflammatory and central nervous system agents.[3] This guide serves to provide a detailed, field-proven methodology for the synthesis and analysis of this compound, empowering researchers to leverage its unique properties in their drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure of benzoic acid, featuring a fluorine atom at the 2-position and a 3-methylphenyl (m-tolyl) group at the 5-position. The fluorine atom's electron-withdrawing nature influences the acidity of the carboxylic acid and the electron density of the aromatic ring. The biaryl structure allows for potential atropisomerism, although the barrier to rotation is not expected to be significant in this case.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | Inferred |

| Molecular Weight | 230.24 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[4] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO | Inferred from related compounds |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[6] For the synthesis of this compound, the logical precursors are 2-fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid.

Causality Behind Experimental Choices

-

Catalyst: Palladium on carbon (Pd/C) is chosen as a robust, heterogeneous catalyst that is easily removed by filtration, simplifying purification and minimizing palladium contamination in the final product.[7] While homogeneous catalysts like Pd(PPh₃)₄ are also effective, they can be more challenging to remove completely.[8]

-

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step in the catalytic cycle.[8][9] Sodium carbonate is a cost-effective and moderately strong base suitable for this transformation.

-

Solvent System: A mixture of an organic solvent (like methanol or toluene) and water is commonly used.[7][8] The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and intermediates.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting materials and the appearance of the product, indicating the reaction's completion.[10]

Detailed, Step-by-Step Synthesis Protocol

Materials:

-

2-Fluoro-5-bromobenzoic acid (1.0 eq.)

-

3-Methylphenylboronic acid (1.2 eq.)

-

Palladium on carbon (10% Pd, 0.02 eq.)

-

Sodium carbonate (Na₂CO₃) (3.0 eq.)

-

Methanol (or Toluene)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), sodium carbonate (3.0 eq.), and 10% Pd/C (0.02 eq.).

-

Solvent Addition: Add a 2:1 mixture of methanol and deionized water to the flask. The volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexanes as the eluent) until the 2-fluoro-5-bromobenzoic acid spot is no longer visible. This typically takes 4-6 hours.

-

Work-up (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH is approximately 2-3. A precipitate of the crude product should form.

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a solid.[11]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). The methyl group protons will appear as a singlet around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[12][13]

-

C=O Stretch: A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration.[12]

-

C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ will indicate the C-F bond.

-

Aromatic C=C and C-H Stretches: Multiple sharp peaks will be observed in the 1450-1600 cm⁻¹ region (C=C stretching) and around 3000-3100 cm⁻¹ (C-H stretching).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In negative ion mode, the mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 229.2. In positive ion mode, a peak for [M+H]⁺ at m/z 231.2 may be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Caption: Standard analytical workflow for product characterization.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards:

-

Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources.

-

Boronic Acids: Can be irritants. Avoid inhalation and skin contact.

-

Organic Solvents: Flammable and can be harmful if inhaled or absorbed through the skin.

-

Acids and Bases: Corrosive. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion and Future Outlook

This compound is a valuable building block for drug discovery, combining the beneficial properties of fluorine with the versatile biaryl scaffold. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its synthesis. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring high purity and structural confirmation. As the demand for more effective and safer therapeutics continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of new medicines to address unmet medical needs.

References

-

PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(methylsulfonamido)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]

-

MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids.

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

PubChem. (2026, January 3). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. 2-Fluoro-5-(methylsulfonamido)benzoic acid [myskinrecipes.com]

- 4. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. asianpubs.org [asianpubs.org]

- 11. reddit.com [reddit.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic Acid for Advanced Research

Abstract: This guide provides an in-depth technical overview of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We detail its chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, spectroscopic characterization, and the strategic importance of this structural motif in drug discovery are discussed. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Fluoro-5-(m-tolyl)benzoic acid, is a bifunctional organic compound featuring a carboxylic acid group and a fluorine atom on one phenyl ring, which is connected to a second, methylated phenyl ring. This specific arrangement of functional groups makes it a valuable intermediate for creating more complex molecular architectures.

While a specific CAS Number for this exact molecule is not readily found in major public databases, its identity is unambiguously defined by its structure. Its properties can be reliably predicted based on closely related analogs and established chemical principles.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-5-(m-tolyl)benzoic acid, 3'-Methyl-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O |

| InChI Key | (Predicted) YLKCVHCRGOKJSO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Rationale / Comparative Data Source |

| Molecular Weight | 230.24 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid | Typical for aromatic carboxylic acids. |

| Melting Point | 150 - 170 °C (estimated) | Inferred from analogs like 2-Fluoro-5-methylbenzoic acid (160-162 °C).[1] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | General property of aromatic carboxylic acids. |

| pKa | 3.0 - 4.0 (estimated) | The electron-withdrawing fluorine atom ortho to the carboxylic acid increases its acidity compared to benzoic acid (~4.2). |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most efficient and versatile method for constructing the C-C bond between the two aromatic rings in the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[2]

The strategic rationale for this approach involves coupling an appropriately substituted aryl halide (or triflate) with a corresponding arylboronic acid. For the synthesis of this compound, the most logical disconnection is between the two phenyl rings, coupling 5-Bromo-2-fluorobenzoic acid with (3-methylphenyl)boronic acid .

Reaction Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings and should be adapted and optimized as necessary.

Materials:

-

5-Bromo-2-fluorobenzoic acid (1.0 eq.)

-

(3-methylphenyl)boronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq.)[3]

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-fluorobenzoic acid (1.0 eq.), (3-methylphenyl)boronic acid (1.2 eq.), the palladium catalyst (0.02 eq.), and the base (3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The solution should be thoroughly degassed prior to addition.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. A precipitate of the crude product should form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product.

Spectroscopic Characterization (Predicted)

Structural confirmation is achieved through a combination of spectroscopic techniques. Based on the molecule's structure, the following spectral features are predicted:

-

¹H NMR: Signals would be expected in the aromatic region (δ 7.0-8.2 ppm), showing complex splitting patterns due to proton-proton and proton-fluorine coupling. A distinct singlet for the methyl group (CH₃) would appear upfield (δ ~2.4 ppm). The carboxylic acid proton (COOH) would be a broad singlet far downfield (δ >10 ppm).

-

¹³C NMR: Approximately 12 distinct signals for the aromatic carbons, plus signals for the methyl and carboxyl carbons. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance, as there is only one fluorine atom in the molecule.

-

IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C=C stretches in the aromatic region (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight of 230.24 g/mol .

Applications in Medicinal Chemistry and Drug Development

The 2-fluoro-5-arylbenzoic acid scaffold is a privileged structure in modern drug discovery. Its utility stems from the unique combination of its constituent parts.

-

Biaryl Core: The biphenyl motif is a common core in many biologically active compounds, providing a rigid scaffold to orient functional groups for optimal interaction with biological targets.

-

Carboxylic Acid Group: This group is a versatile handle for forming salts to improve solubility or for acting as a hydrogen bond donor/acceptor to engage with amino acid residues in a protein's active site.

-

Fluorine Atom: The strategic incorporation of fluorine is a key tactic in medicinal chemistry.[4] Its presence can:

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

-

Modulate Physicochemical Properties: Fluorine can alter a molecule's lipophilicity and pKa, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

-

This class of compounds serves as a crucial intermediate for synthesizing a range of potential therapeutics, including anti-inflammatory agents, kinase inhibitors, and treatments for cardiovascular conditions.[8]

Safety and Handling

GHS Hazard Classification (Predicted): Based on analogous compounds like 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, the following hazards are anticipated:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a highly valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Its preparation is reliably achieved through well-established palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties conferred by its fluorine and biaryl functionalities provide medicinal chemists with a powerful tool for optimizing the pharmacological profiles of lead compounds. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in a research and development setting.

References

-

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

M. K. O'Reilly, F. F. Fleming. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. University College Dublin Research Repository. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Genovino, J., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Beilstein Journal of Organic Chemistry, 12, 2745-2754. [Link]

-

The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. WorldOfChemicals. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. researchgate.net [researchgate.net]

- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of 2-Fluoro-5-(3-methylphenyl)benzoic acid

An In-Depth Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic Acid: Synthesis, Properties, and Applications

Introduction

Fluorinated biaryl carboxylic acids represent a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] This guide provides a comprehensive technical overview of a specific member of this class, this compound, with a focus on its synthetic pathways, underlying chemical principles, and potential applications for researchers and drug development professionals. While a detailed historical account of its specific discovery is not prominent in the literature, its synthesis is readily conceivable through well-established and powerful cross-coupling methodologies that have revolutionized organic synthesis.

A Modern Discovery Context: The Rise of Cross-Coupling

The history of this compound is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[3] This reaction provides a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl systems from readily available precursors.[4][5] The increasing demand for novel fluorinated pharmacophores has driven the application of such reactions to create libraries of compounds for high-throughput screening and lead optimization.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The target molecule can be disconnected at the biaryl C-C bond, leading to two commercially available or readily synthesizable precursors: 2-Fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

2-Fluoro-5-bromobenzoic Acid